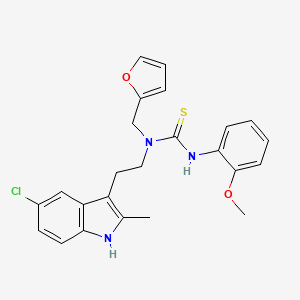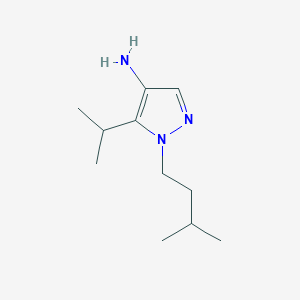
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have antitumor activity and could be used in the development of new cancer treatments. In material science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been used as a building block for the synthesis of new materials with potential applications in electronics and optics. In environmental science, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Wirkmechanismus
The mechanism of action of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to have antioxidant properties, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have a protective effect on the liver and kidneys, and to improve glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one limitation is that it is not widely available, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine. One area of interest is its potential use in the development of new cancer treatments. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential use as a building block for the synthesis of new materials with advanced properties. Finally, studies are needed to determine its potential use as a corrosion inhibitor in the oil and gas industry.
Conclusion:
In conclusion, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine is a chemical compound with potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been shown to have antitumor activity, anti-inflammatory and analgesic effects, and a protective effect on the liver and kidneys. While there are limitations to its use in lab experiments, there are several future directions for research on 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine, including its potential use in the development of new cancer treatments and as a building block for the synthesis of new materials.
Synthesemethoden
The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine involves the reaction of 3-methyl-1-butanol and 2-propanol with hydrazine hydrate, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
1-(3-methylbutyl)-5-propan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)5-6-14-11(9(3)4)10(12)7-13-14/h7-9H,5-6,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMXXUBTDGHZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

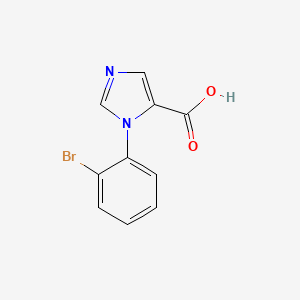
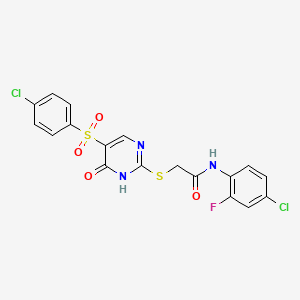
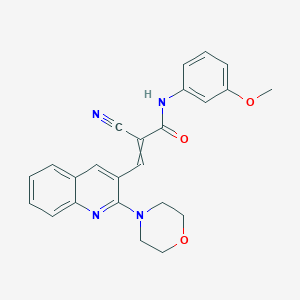
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)
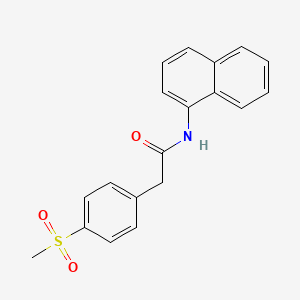
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)

![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)
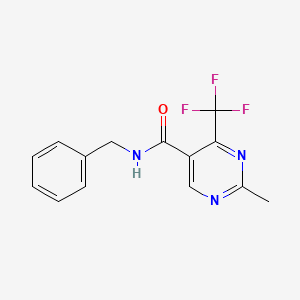
![1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

